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Compound of Interest

Compound Name:
1-benzyl-1H-indole-3-

carbaldehyde

Cat. No.: B078078 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the spectroscopic properties of 1-benzyl-1H-indole-3-carbaldehyde and its

derivatives. The information presented is supported by experimental data to facilitate structural

elucidation and characterization.

This technical guide delves into the spectroscopic characteristics of 1-benzyl-1H-indole-3-
carbaldehyde, a key intermediate in the synthesis of various biologically active compounds,

and its derivatives. By examining ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data,

this comparison aims to provide a comprehensive reference for researchers engaged in the

synthesis and development of novel indole-based therapeutic agents.

Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 1-benzyl-1H-
indole-3-carbaldehyde and a selection of its derivatives. These derivatives feature

modifications at the N-benzyl group or on the indole ring, allowing for a comparative analysis of

substituent effects on the spectral properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compoun
d

Aldehydi
c Proton
(s)

Indole H-
2 (s)

Aromatic
Protons
(m)

Benzyl
CH₂ (s)

Other
Protons

Solvent

1-benzyl-

1H-indole-

3-

carbaldehy

de

10.01 7.72

8.38-8.28,

7.39-7.30,

7.22-7.16

5.37 - CDCl₃

1-methyl-

1H-indole-

3-

carbaldehy

de

10.01 7.69
8.35, 7.50-

7.33
-

3.90 (s,

3H, N-CH₃)
CDCl₃

1-allyl-1H-

indole-3-

carbaldehy

de

10.02 7.74
8.32, 7.39-

7.32
-

6.07-5.99

(m, 1H),

5.36-5.17

(m, 2H),

4.80 (d,

2H)

CDCl₃

1-phenyl-

1H-indole-

3-

carbaldehy

de

10.14 7.94
8.44, 7.65-

7.51, 7.39
- - CDCl₃

1-benzyl-5-

iodo-1H-

indole-3-

carbaldehy

de

9.90 7.62

8.67, 7.51,

7.34, 7.17-

7.12, 7.05

5.30 - CDCl₃

Data sourced from publicly available spectral data.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Comp
ound

C=O
Indole
C-3a

Indole
C-7a

Benzyl
C
(ipso)

Aroma
tic/Ind
ole C

Benzyl
CH₂

Other
C

Solven
t

1-

benzyl-

1H-

indole-

3-

carbald

ehyde

184.62 137.48 138.43 135.30

129.14,

128.41,

127.23,

125.53,

124.17,

123.09,

122.19,

118.53,

110.35

50.95 - CDCl₃

1-

methyl-

1H-

indole-

3-

carbald

ehyde

184.43 137.90 - -

125.29,

124.04,

122.94,

122.04,

118.09,

109.87

-
33.69

(N-CH₃)
CDCl₃

1-allyl-

1H-

indole-

3-

carbald

ehyde

184.58 137.32 138.28 -

131.75,

125.46,

124.06,

123.01,

122.16,

119.07,

118.42,

110.28

49.54 - CDCl₃

1-

phenyl-

1H-

indole-

3-

carbald

ehyde

184.99 137.51 - 138.22 130.02,

128.32,

125.59,

124.87,

124.64,

123.49,

122.27,

- - CDCl₃
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119.73,

111.12

1-

benzyl-

5-iodo-

1H-

indole-

3-

carbald

ehyde

184.3 136.6 138.8 134.9

132.6,

130.9,

129.2,

128.6,

127.6,

127.2,

117.5,

112.4,

87.3

51.1 - CDCl₃

Data sourced from publicly available spectral data.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound C=O Stretch
C-H (aldehyde)
Stretch

Aromatic C=C
Stretch

C-N Stretch

1-benzyl-1H-

indole-3-

carbaldehyde

~1652 ~2820, ~2740 ~1529 ~1355

Indole-3-

carbaldehyde
~1650 ~2804, ~2749 ~1435 ~1386

1-benzyl-5-iodo-

1H-indole-3-

carbaldehyde

1652 Not specified 1529 1355

Characteristic absorption ranges are provided. Specific values can vary slightly based on the

sample preparation method.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Mass-to-Charge
Ratio (m/z) [M+H]⁺

1-benzyl-1H-indole-3-

carbaldehyde
C₁₆H₁₃NO 235.28 236.0

1-methyl-1H-indole-3-

carbaldehyde
C₁₀H₉NO 159.19 160.0

1-allyl-1H-indole-3-

carbaldehyde
C₁₂H₁₁NO 185.22 186.0

1-phenyl-1H-indole-3-

carbaldehyde
C₁₅H₁₁NO 221.26 222.0

1-benzyl-5-iodo-1H-

indole-3-carbaldehyde
C₁₆H₁₂INO 361.18 362.0

Data obtained from Electrospray Ionization (ESI) Mass Spectrometry.[1]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The

following are generalized protocols for the key experiments cited.

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde
A common synthetic route involves the N-benzylation of indole-3-carbaldehyde. In a typical

procedure, a mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous potassium

carbonate in dimethylformamide (DMF) is stirred and refluxed for several hours.[2] The reaction

progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the mixture is

cooled and poured into ice-cold water, leading to the precipitation of the product, which is then

filtered, washed, and can be recrystallized from a suitable solvent like ethanol.[2]

¹H and ¹³C NMR Spectroscopy
For NMR analysis, samples are typically dissolved in a deuterated solvent, such as chloroform-

d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an

internal standard for chemical shift calibration (0.00 ppm).[3] A standard ¹H NMR spectrum is
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acquired on a 400 or 500 MHz spectrometer, with 8-16 scans typically being sufficient for

samples with adequate concentration.[3] For ¹³C NMR, a proton-decoupled sequence is

commonly used, and due to the low natural abundance of the ¹³C isotope, a larger number of

scans (256 to 1024 or more) is often necessary.[3]

FT-IR Spectroscopy
For solid samples, the thin solid film method is a common and effective technique. This

involves dissolving a small amount of the compound in a volatile solvent like methylene

chloride or acetone.[4] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).

[4] After the solvent evaporates, a thin film of the solid remains on the plate, which is then

placed in the spectrometer for analysis.[4]

UV-Vis Spectroscopy
UV-Vis spectra are recorded on a spectrophotometer using a solution of the sample in a

suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol. The

concentration of the solution is adjusted to ensure that the absorbance falls within the optimal

range of the instrument. The spectrum is typically recorded as a plot of absorbance versus

wavelength.

Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited

for these compounds. Samples are dissolved in a polar volatile solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL, and then further diluted.[5] The

solution is then introduced into the mass spectrometer, where the analyte molecules are

ionized, typically by protonation to form [M+H]⁺ ions, and their mass-to-charge ratios are

determined.[6]

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 1-benzyl-1H-indole-3-carbaldehyde and its derivatives.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological Activity: Tyrosinase Inhibition Pathway
Several indole derivatives have been identified as inhibitors of tyrosinase, a key enzyme in

melanin biosynthesis.[7][8] This has implications for the treatment of hyperpigmentation
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disorders. The aldehyde group of compounds like 1-benzyl-1H-indole-3-carbaldehyde can

potentially interact with the enzyme.[9] The diagram below illustrates the role of tyrosinase in

melanogenesis and its inhibition.

Melanogenesis Pathway

Inhibition

L-Tyrosine

L-DOPA

Tyrosinase

Dopaquinone

Tyrosinase

Melanin

Further Reactions

1-benzyl-1H-indole-3-carbaldehyde
(or derivative)

Inhibits

Click to download full resolution via product page

Caption: Tyrosinase Inhibition by Indole Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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